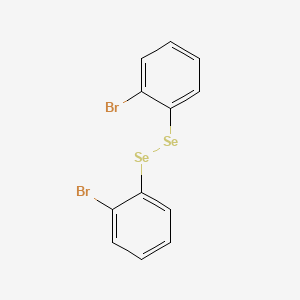
Bis(2-bromophenyl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromophenyl)diselane is an organoselenium compound with the molecular formula C12H8Br2Se2 It is characterized by the presence of two bromophenyl groups attached to a diselane (Se-Se) bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromophenyl)diselane typically involves the reaction of selenium metal with 2-bromoiodobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures. Copper oxide nanoparticles are often used as a catalyst to facilitate the reaction .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(2-bromophenyl)diselane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and in the study of selenium chemistry.
Biology: The compound is investigated for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis(2-bromophenyl)diselane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through the formation of selenoenzymes or by altering the redox state of cellular components .
Comparison with Similar Compounds
Diphenyl diselenide: Similar structure but without bromine atoms.
1,8-Diselenonaphthalene: Contains a naphthalene ring instead of phenyl groups.
Uniqueness: Bis(2-bromophenyl)diselane is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various synthetic applications .
Properties
CAS No. |
71112-92-0 |
|---|---|
Molecular Formula |
C12H8Br2Se2 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
1-bromo-2-[(2-bromophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Br2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
NPRXJMKZQMFDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[Se][Se]C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


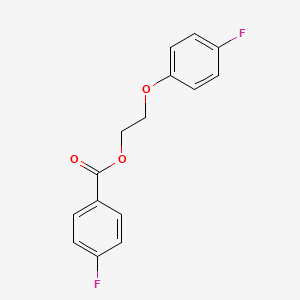
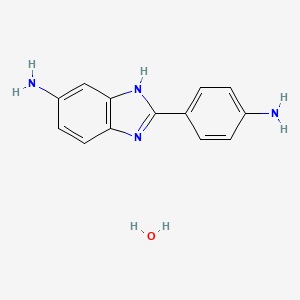

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
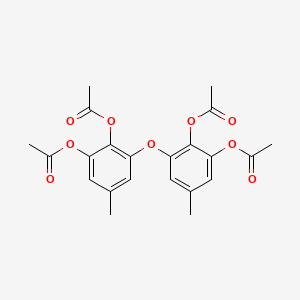
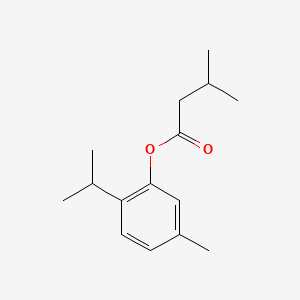
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
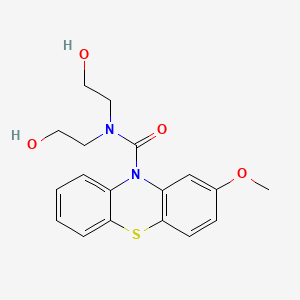
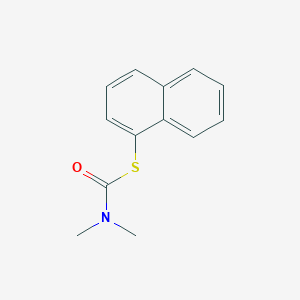
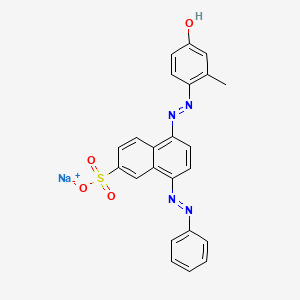
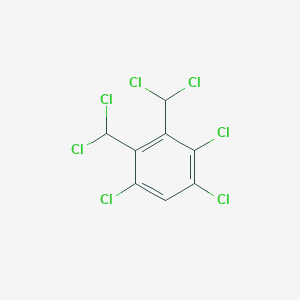

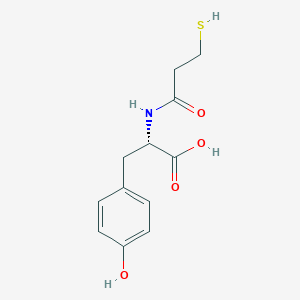
![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
